molecular formula C8H7FO B1612282 4-(Fluoromethyl)benzaldehyde CAS No. 64747-66-6

4-(Fluoromethyl)benzaldehyde

Cat. No. B1612282
CAS RN: 64747-66-6
M. Wt: 138.14 g/mol
InChI Key: DHKHIAVEQXTIAI-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO. It has a molecular weight of 138.14 g/mol . The IUPAC name for this compound is 4-(fluoromethyl)benzaldehyde .


Synthesis Analysis

The synthesis of 4-(Fluoromethyl)benzaldehyde involves the use of various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .


Molecular Structure Analysis

The molecular structure of 4-(Fluoromethyl)benzaldehyde is characterized by the presence of a fluoromethyl group (-CF) attached to a benzaldehyde group. The InChI code for this compound is InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 .


Physical And Chemical Properties Analysis

4-(Fluoromethyl)benzaldehyde has a molecular weight of 138.14 g/mol. It has an XLogP3-AA value of 1.5, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has two rotatable bonds. Its exact mass and monoisotopic mass are 138.048093005 g/mol. Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Facile Synthesis and Carbon Dioxide Adsorption

  • A study by Li, Zhang, and Wang (2016) explored the synthesis of microporous polyaminal networks using compounds including 4-(Fluoromethyl)benzaldehyde. These networks showed increased surface areas and enhanced CO2 adsorption capabilities, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).

Catalysis and Fluorination in Organic Chemistry

  • Chen and Sorensen (2018) demonstrated the use of 4-(Fluoromethyl)benzaldehyde in ortho C-H methylation and fluorination of benzaldehydes, employing palladium-catalyzed reactions. This process is significant in the field of synthetic organic chemistry (Chen & Sorensen, 2018).

Benzaldehyde Production and Applications

  • Sharma, Soni, and Dalai (2012) discussed the enhanced oxidative properties of a catalyst for benzaldehyde production. Benzaldehyde has wide applications in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Reductive Etherification in Radiopharmaceuticals

  • Funke et al. (2006) conducted a study on reductive etherification involving 4-(Fluoromethyl)benzaldehyde, which is relevant in the synthesis of radiopharmaceuticals (Funke et al., 2006).

Synthesis of Linkers for Bioconjugation

  • Crosby, Pietersz, and Ripper (2008) synthesized 4-substituted benzaldehydes, including 4-(Fluoromethyl)benzaldehyde, for use as linkers in binding drugs to antibodies, especially in cancer treatment (Crosby, Pietersz, & Ripper, 2008).

Photocatalysis in Chemical Conversions

  • Lima et al. (2017) explored the use of 4-(Fluoromethyl)benzaldehyde in photocatalytic conversion processes, demonstrating its utility in environmentally friendly chemical transformations (Lima et al., 2017).

Bioproduction of Benzaldehyde

  • Craig and Daugulis (2013) researched the bioproduction of benzaldehyde, highlighting its industrial significance, especially in the flavor industry. The study emphasized the utility of 4-(Fluoromethyl)benzaldehyde in this context (Craig & Daugulis, 2013).

Safety And Hazards

When handling 4-(Fluoromethyl)benzaldehyde, it’s important to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition. Only non-sparking tools should be used, and explosion-proof equipment is recommended .

properties

IUPAC Name

4-(fluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKHIAVEQXTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613270
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluoromethyl)benzaldehyde

CAS RN

64747-66-6
Record name Benzaldehyde, 4-(fluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64747-66-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(fluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

KF (2.7 mg, 0.047 mmol) and kryptofix 222 (17.6 mg, 0.047 mmol) were dissolved in acetonitrile (1 ml) and added to (4-formylphenyl)methyl methanesulfonate (10 mg, 0.047 mmol) in acetonitrile (1 ml). The reaction mixture was heated to 65 degrees for 10 minutes. The crude product was purified using a silica short column and diethyl ether. (Analytical HPLC: column Phenomenex Luna 00B-4251-E0, solvents: A=water/0.1% TFA and B=CH3CN/0.1% TFA; gradient 5-50% B over 10 min; flow 2.0 ml/minute; retention time 5.1 minutes detected at 214 and 254 nm).
Name
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
17.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(4-formylphenyl)methyl methanesulfonate
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bouysset - 2021 - theses.hal.science
Smell and taste perception consists in a chemical stimulation of transmembrane receptors lying on the surface of sensory cells located in the nasal or oral cavity. The receptors involved …
Number of citations: 4 theses.hal.science
C Bouysset - 2021 - theses.fr
La perception olfactive et gustative provient d’une stimulation de nature chimique des récepteurs transmembranaires émergeants de la surface de cellules sensorielles situées dans la …
Number of citations: 3 www.theses.fr

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